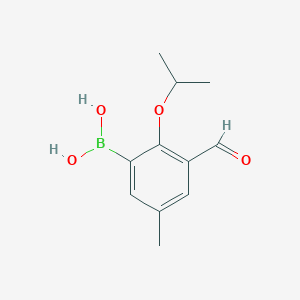

3-Formyl-2-isopropoxy-5-methylphenylboronic acid

描述

3-Formyl-2-isopropoxy-5-methylphenylboronic acid (CAS 480424-52-0) is a boronic acid derivative featuring a formyl group at the 3-position, an isopropoxy group at the 2-position, and a methyl group at the 5-position on the phenyl ring. This compound is primarily utilized in organic synthesis as a building block for Suzuki-Miyaura cross-coupling reactions due to its boronic acid moiety. Its structural complexity—combining electron-withdrawing (formyl) and electron-donating (isopropoxy, methyl) substituents—makes it a subject of interest for studying electronic effects on acidity, reactivity, and biological activity .

属性

IUPAC Name |

(3-formyl-5-methyl-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-7(2)16-11-9(6-13)4-8(3)5-10(11)12(14)15/h4-7,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCSGBGUVKZHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC(C)C)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584292 | |

| Record name | {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-52-0 | |

| Record name | Boronic acid, [3-formyl-5-methyl-2-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of the phenylboronic acid derivative through the reaction of phenylboronic acid with appropriate reagents.

Introduction of Functional Groups: The formyl, isopropoxy, and methyl groups are introduced through a series of reactions involving specific reagents and catalysts under controlled conditions.

Types of Reactions:

Suzuki-Miyaura Coupling: This reaction utilizes boronic acids to form carbon-carbon bonds.

Aldol Condensation: The formyl group can participate in aldol condensation reactions with other carbonyl compounds under specific conditions to form new carbon-carbon bonds with β-hydroxycarbonyl functionalities.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Carbonyl Compounds: Used in aldol condensation reactions.

Major Products:

Complex Organic Molecules: Formed through Suzuki-Miyaura coupling.

β-Hydroxycarbonyl Compounds: Formed through aldol condensation.

科学研究应用

3-Formyl-2-isopropoxy-5-methylphenylboronic acid has diverse applications in scientific research:

Organic Synthesis: Its versatile reactivity makes it a valuable tool for creating complex organic molecules.

Catalysis: Used in various catalytic processes due to its boronic acid functional group.

Medicinal Chemistry:

Formation of New Covalent Bonds:

- The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with other organic molecules.

- The formyl group can undergo aldol condensation with other carbonyl compounds to form more complex molecules.

Molecular Targets and Pathways:

- The specific molecular targets and pathways involved depend on the context of its application, particularly in organic synthesis and medicinal chemistry.

相似化合物的比较

Substituent Effects on Acidity and Reactivity

The acidity of arylboronic acids is influenced by substituents. Electron-withdrawing groups (EWGs) increase acidity by stabilizing the deprotonated boronate form, while electron-donating groups (EDGs) reduce acidity.

*Measured experimentally in .

†Estimated based on substituent effects (methoxy and ethoxy are EDGs, less acidic than CF₃).

‡Inferred: The isopropoxy group (EDG) may counteract the acidity-enhancing effect of the formyl group (EWG).

Key Findings :

- The trifluoromethyl group in 5-Trifluoromethyl-2-formylphenylboronic acid significantly lowers pKa (~3.8), enhancing acidity compared to methoxy/ethoxy analogs .

- This compound likely exhibits moderate acidity (~4.0) due to competing effects: the formyl group (EWG) increases acidity, while isopropoxy and methyl groups (EDGs) reduce it .

- Isomerization to benzoxaborole (a cyclic boronate ester) is observed in compounds with formyl groups at positions enabling intramolecular cyclization (e.g., 2-formyl derivatives). For 3-formyl derivatives, cyclization is less common but plausible under specific conditions .

Antimicrobial Activity

Benzoxaboroles, formed via isomerization, are known to inhibit microbial enzymes like leucyl-tRNA synthetase (LeuRS). Activity depends on substituent-driven binding affinity and stability.

Key Findings :

- The trifluoromethyl analog shows superior activity against Bacillus cereus (MIC = 8 μg/mL) compared to AN2690 (MIC = 16 μg/mL), highlighting the role of EWGs in enhancing bioactivity .

生物活性

3-Formyl-2-isopropoxy-5-methylphenylboronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a formyl group, an isopropoxy group, and a methyl group on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

- Molecular Formula : C₁₁H₁₅BO₄

- Molecular Weight : 222.05 g/mol

- Melting Point : 113-117 °C

- Solubility : Soluble in organic solvents such as ethanol and DMSO.

Antimicrobial Properties

Boronic acids have been explored for their antimicrobial properties. In related studies, various boronic compounds showed inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 13 mm . The interaction of boronic acids with diols is crucial for their antimicrobial activity, as this interaction can inhibit essential enzymes in microorganisms.

Antioxidant Activity

Antioxidant properties have also been associated with boronic acid derivatives. Compounds structurally related to this compound have demonstrated significant antioxidant activity in various assays, including DPPH and ABTS methods . This activity is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer.

Structure-Activity Relationship (SAR)

The presence of the formyl group in this compound is hypothesized to enhance its reactivity and biological activity compared to other boronic acids. The electronic properties imparted by the aldehyde functionality may influence its interactions with biological targets, potentially increasing its efficacy as an enzyme inhibitor or therapeutic agent.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Its applications extend beyond medicinal chemistry into organic synthesis, where it serves as a valuable intermediate for constructing complex organic molecules through reactions such as Suzuki-Miyaura coupling.

Case Studies

- Cytotoxicity Against Prostate Cancer Cells :

- Antimicrobial Efficacy :

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Formyl-2-isopropoxy-5-methylphenylboronic acid, and how do steric/electronic effects of substituents influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging boronic acid’s reactivity with aryl halides. The ortho-isopropoxy and formyl groups introduce steric hindrance and electronic modulation, necessitating optimized conditions (e.g., Pd catalysts like Pd(PPh₃)₄, elevated temperatures). Precursor preparation may involve formylation of a pre-functionalized boronic acid intermediate .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify formyl protons (~9-10 ppm) and isopropoxy splitting patterns.

- IR : Confirm boronic acid B-OH (~3200–3400 cm⁻¹) and formyl C=O (~1680–1720 cm⁻¹).

- X-ray crystallography : Resolve steric interactions between substituents.

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺). Comparative studies of similar boronic acids highlight these markers .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Methodological Answer : Boronic acids are prone to hydrolysis, especially under basic conditions. The isopropoxy group may enhance hydrophobicity, reducing aqueous solubility. Stability testing should include:

- pH titration : Monitor decomposition via HPLC at pH 2–10.

- Solvent screening : Anhydrous DMF or THF improves stability vs. protic solvents.

- Temperature control : Store at –20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How do the ortho-isopropoxy and formyl groups influence cross-coupling reactivity compared to simpler phenylboronic acids?

- Methodological Answer : The electron-withdrawing formyl group reduces electron density at the boron center, potentially slowing transmetalation. Steric hindrance from isopropoxy may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Kinetic studies using ¹¹B NMR can track reaction progress .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or formyl group reactivity) in synthetic applications?

- Methodological Answer :

- Protodeboronation suppression : Use aryl iodides (vs. bromides) and low-base conditions (e.g., K₂CO₃).

- Formyl protection : Temporarily mask the aldehyde as an acetal before coupling, then deprotect post-reaction.

- Additive screening : Boric acid or ethylene glycol stabilizes the boronate intermediate .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?

- Methodological Answer : DFT calculations (B3LYP/6-311+G**) can map frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:

- Fukui indices : Identify reactive positions on the aromatic ring.

- Steric maps : Visualize substituent effects on transition states. Published studies on formylphenylboronic acids validate this approach .

Q. What experimental evidence resolves contradictions in reported catalytic efficiencies for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading. Systematic studies should:

- Vary Pd sources : Compare Pd(OAc)₂ vs. PdCl₂(dppf).

- Optimize ligand ratios : Screen biphenylphosphines (e.g., XPhos) for steric tuning.

- Control moisture : Use molecular sieves to minimize hydrolysis during catalysis .

Q. What are the best practices for handling hygroscopicity and long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。